(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate
Description
The compound "(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate" features a hybrid structure combining fluorophenyl-isoxazole and thiophene-cyclopentanecarboxylate moieties. This structural complexity suggests applications in pharmaceutical or agrochemical research, though specific biological data remain unexplored . Crystallographic characterization of similar compounds (e.g., via SHELX software ) highlights the importance of molecular conformation in determining reactivity and stability.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 1-thiophen-2-ylcyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-15-7-5-14(6-8-15)17-12-16(22-25-17)13-24-19(23)20(9-1-2-10-20)18-4-3-11-26-18/h3-8,11-12H,1-2,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPZDTQHKMSHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction, which involves the reaction of a nitrile oxide with an alkyne. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorophenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Researchers are exploring the compound’s ability to interact with biological targets and its potential as a drug candidate .
Industry
In industry, the compound’s unique properties make it a candidate for use in materials science, particularly in the development of new polymers and advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluorophenyl and thiophene groups contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity.
Comparison with Similar Compounds
Fluorophenyl-Isoxazole/Thiazole Derivatives
Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its fluorophenyl analog (Compound 5) share structural motifs with the target compound. Key comparisons include:
Table 1: Structural Comparison of Fluorophenyl Derivatives
Thiophene-Containing Compounds
The thiophene moiety in the target compound is also present in Thiophene fentanyl hydrochloride , a synthetic opioid analog. Key contrasts include:
Cyclopentane Derivatives in Agrochemicals
Pesticides like metconazole and triticonazole share cyclopentane backbones but differ in functionalization:
- Functional Groups : Metconazole/triticonazole feature triazole rings, whereas the target compound uses isoxazole and thiophene. This divergence likely directs the target compound away from fungicidal activity toward unexplored biological targets .
- Structural Flexibility : The cyclopentane ring in pesticides is often substituted with chlorophenyl groups, while the target compound’s thiophene linkage may enhance conformational rigidity.
Research Findings and Implications
- Crystallographic Insights: Isostructural analogs (Compounds 4/5) demonstrate that fluorophenyl groups adopt non-planar conformations, which could stabilize the target compound in crystal lattices .
- Synthetic Feasibility : High-yield routes for fluorophenyl-heterocycle synthesis suggest scalable production of the target compound .
- Biological Potential: While thiophene-containing pharmaceuticals (e.g., fentanyl analogs) highlight neurological activity, the target compound’s ester group may redirect its utility toward anti-inflammatory or antimicrobial applications .
Biological Activity
The compound (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.3 g/mol. Its structure features an isoxazole ring, a thiophene moiety, and a cyclopentanecarboxylate group, which contribute to its unique biological properties.
The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The fluorophenyl group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell proliferation or survival.
- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways related to inflammation and cancer progression.
Antiviral Activity
Recent studies have highlighted the antiviral potential of isoxazole derivatives, including compounds similar to (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate. For instance, compounds derived from isoxazole have shown significant inhibitory effects against human cytomegalovirus (HCMV) with IC50 values in the micromolar range .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Ganciclovir | 4.96 | Standard antiviral |
| Compound 4d | 9.47 | Effective against HCMV |
| Compound 4n | 10.47 | Effective against HCMV |
Anticancer Activity
In vitro studies have demonstrated that certain isoxazole derivatives exhibit cytotoxicity against various cancer cell lines, including glioblastoma and triple-negative breast cancer . The cytotoxicity was measured using the half-maximal inhibitory concentration (IC50) method:
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| GBM6 | Compound 4d | 36 - 80 |
| MDA MB 231 | Compound 4n | 30 - 70 |
Case Studies
- Isoxazole Derivatives in Cancer Research : A study evaluated multiple isoxazole derivatives for their cytotoxic effects on glioblastoma cells. Among them, compounds similar to (5-(4-Fluorophenyl)isoxazol-3-yl)methyl showed promising results with significant reductions in cell viability at low concentrations .
- Antiviral Screening : Another study focused on the antiviral properties of synthesized isoxazole compounds against HCMV. Compounds demonstrating IC50 values comparable to established antiviral drugs indicate potential for further development in therapeutic applications .
Applications in Drug Development
The unique structure of (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate positions it as a valuable candidate in drug discovery:
- Antiviral Agents : Its activity against HCMV suggests potential as an antiviral therapeutic.
- Anticancer Therapeutics : The ability to induce cytotoxicity in cancer cell lines marks it as a candidate for anticancer drug development.
Q & A
Q. How can long-term degradation pathways be elucidated using isotopic labeling or tandem MS/MS?
- Methodological Answer : Synthesize ¹³C-labeled analogs and track degradation in simulated sunlight (Xe lamp). Identify intermediates via LC-HRMS/MS with collision-induced dissociation (CID). Propose pathways using in silico fragmentation tools (e.g., CFM-ID) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
